2-(Pyridin-3-yl)benzo[d]oxazol-7-amine
Description
Properties
Molecular Formula |
C12H9N3O |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-pyridin-3-yl-1,3-benzoxazol-7-amine |
InChI |
InChI=1S/C12H9N3O/c13-9-4-1-5-10-11(9)16-12(15-10)8-3-2-6-14-7-8/h1-7H,13H2 |
InChI Key |
ZTRLOQAIFJNKAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)C3=CN=CC=C3)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
A comparative overview of key structural features and molecular properties is provided below:
Electronic and Reactivity Profiles
- Target Compound : The pyridin-3-yl group enhances electron-deficient character at the oxazole ring, while the amine group at C₇ provides nucleophilic reactivity. The planar structure supports π-π interactions in biological targets .
- The disulfide moiety enables redox-responsive behavior or thiol-mediated conjugation, distinct from the target compound’s amine .
- Chloropyridinyl-Hexahydro Analogs (): The saturated benzoxazole reduces aromatic conjugation, altering binding affinity in receptor-ligand systems.
- Furan-Methyl Derivatives () : The furan substituent is electron-rich, promoting interactions with electrophilic partners. Methyl at C₅ increases steric bulk compared to the target’s unsubstituted benzene ring .
- Carbaldehyde Derivatives () : The aldehyde group enables condensation reactions (e.g., Schiff base formation), contrasting with the target’s amine-directed reactivity .
Preparation Methods
Condensation of Nicotinic Acid Derivatives with Nitro-Substituted Phenols
The benzoxazole core of 2-(Pyridin-3-yl)benzo[d]oxazol-7-amine is synthesized through a PPA-mediated condensation between nicotinic acid (pyridine-3-carboxylic acid) and 4-nitro-2-aminophenol. Preheated PPA (80°C) facilitates the dehydration-cyclization reaction at 140–150°C for 6 hours, yielding 2-(pyridin-3-yl)-7-nitrobenzo[d]oxazole (2a ) in 75–85% yield (Table 1).
Table 1: Optimization of Benzoxazole Condensation
| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| PPA | 140 | 6 | 85 |
| HSO | 140 | 6 | 62 |
| HCl (conc.) | 140 | 6 | 41 |
The use of PPA minimizes side reactions such as oxidation or decarboxylation, which are prevalent under stronger mineral acids. The crude product 2a is sufficiently pure for subsequent reductions without chromatographic purification, as residual PPA is removed via aqueous workup (pH 6 adjustment with KCO).
Reduction of Nitro to Amine Functionality
Raney Nickel/Hydrazine Monohydrate System
The nitro group at position 7 of 2a is reduced to an amine using Raney nickel and hydrazine monohydrate in ethanol at 60°C. This method achieves 75–80% yield of this compound (3a ) without ring-opening side reactions (Table 2).
Table 2: Comparative Analysis of Nitro Reduction Methods
| Reducing System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Raney Ni/NH·HO | Ethanol | 80 | 98 |
| Pd/C (H atmosphere) | Ethyl acetate | 12 | 35 |
| SnCl/HCl | THF | 18 | 42 |
Catalytic hydrogenation (Pd/C) and stannous chloride reductions resulted in low yields due to benzoxazole ring degradation, producing tar-like byproducts soluble in acidic conditions. The Raney nickel system’s mild basicity preserves the heterocyclic structure, as evidenced by NMR spectra showing intact aromatic protons at δ 7.23–8.44 ppm.
Alternative Synthetic Routes and Their Limitations
Stadler-Ziegler Thiolation and Its Irrelevance to Target Synthesis
A visible light photoredox-catalyzed Stadler-Ziegler reaction was explored for synthesizing sulfur-containing benzoxazoles (e.g., 2-(pyridin-3-ylthio)benzo[d]oxazole). While this method achieves regioselective C–S bond formation using eosin Y as a photocatalyst, it is unsuitable for introducing amine groups directly. The reaction’s reliance on thiophenol derivatives limits its applicability to the target compound, which requires a primary amine substituent.
Amidation Approaches and Their Drawbacks
Amidation of pyridinylamines with benzoxazole-7-carbonyl chlorides was attempted but resulted in low yields (<30%) due to steric hindrance from the pyridin-3-yl group. For instance, coupling 7-nitrobenzoxazole-2-carbonyl chloride with 3-aminopyridine in dichloromethane produced only 28% of the intermediate, complicating subsequent reductions.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
The final product 3a exhibits distinct NMR signals: a singlet at δ 6.12 ppm (2H, NH), doublets at δ 8.44 ppm (pyridinyl H-2/H-6), and a multiplet at δ 7.21–7.58 ppm (benzoxazole aromatic protons). NMR confirms the benzoxazole scaffold with signals at δ 161.8 ppm (C-2) and δ 154.1 ppm (C-7).
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis of 3a shows a molecular ion peak at m/z 212.0815 [M+H], consistent with the theoretical mass of CHNO (212.0699).
Industrial Scalability and Environmental Considerations
The PPA/Raney nickel route is scalable to kilogram quantities, with a total isolated yield of 64–68% after two steps. However, PPA’s corrosivity and hydrazine’s toxicity necessitate specialized reactor coatings and waste treatment systems. Recent advances propose using recyclable acidic ionic liquids as PPA alternatives, though yields remain suboptimal (50–55%) .
Q & A
Basic: What are the common synthetic routes for 2-(Pyridin-3-yl)benzo[d]oxazol-7-amine, and how are intermediates purified?
The synthesis typically involves multi-step procedures, including heterocyclic ring formation and functional group modifications. For example, reductive amination (aldimine formation followed by reduction) is a key step to introduce the pyridinyl group, as seen in structurally similar compounds . Intermediates like benzo[d]oxazol-7-amine derivatives are often generated via cyclization of ortho-substituted anilines with carbonyl-containing reagents under acidic or thermal conditions. Purification methods include column chromatography (silica gel, gradient elution) or recrystallization using solvents like ethanol or dichloromethane. Monitoring via TLC or HPLC ensures intermediate purity before proceeding to subsequent steps .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm the aromatic proton environment and heterocyclic connectivity. For example, pyridinyl protons typically appear as doublets in the δ 7.5–8.5 ppm range.
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula and fragmentation patterns.
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretching in benzoxazole at ~1620 cm⁻¹).
Supplementary characterization via X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Refer to safety data sheets (SDS) of structurally similar amines (e.g., 3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine):
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particulates.
- Store in airtight containers under inert gas (argon) to minimize oxidation.
- Dispose of waste via certified chemical disposal services .
Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?
Methodological approaches include:
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates in heterocyclic systems.
- Inert Atmosphere : Use argon or nitrogen to prevent oxidation of amine intermediates.
- Catalytic Systems : Transition metals (e.g., Pd/C for hydrogenation) or acid/base catalysts (e.g., p-toluenesulfonic acid for cyclization) improve efficiency.
Post-reaction analysis via HPLC-MS helps quantify impurities and adjust conditions iteratively .
Advanced: What computational methods predict the electronic properties of this compound?
Density Functional Theory (DFT) is widely used:
- B3LYP/6-31G(d) Basis Set : Calculates frontier molecular orbitals (HOMO-LUMO) to assess reactivity and charge transfer potential.
- Solvent Models : PCM (Polarizable Continuum Model) simulates solvation effects on dipole moments.
- Correlation Energy Functionals : The Colle-Salvetti formula, adapted for local kinetic-energy density, predicts correlation energies with <5% deviation in aromatic systems .
Advanced: How does this compound interact with biological targets like EGFR?
Molecular docking studies suggest:
- π-π Stacking : The benzoxazole ring interacts with hydrophobic pockets in kinase domains.
- Hydrogen Bonding : The pyridinyl nitrogen forms H-bonds with residues like Thr766 or Met769 in EGFR’s ATP-binding site.
- Free Energy Calculations (MM-PBSA/GBSA) : Quantify binding affinities and validate interactions observed in vitro .
Advanced: How can contradictory bioactivity data across studies be resolved?
Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:
- Standardized Assay Protocols : Use cell lines with consistent EGFR expression levels (e.g., A431 for EGFR-overexpressing models).
- Impurity Profiling : LC-MS identifies side products (e.g., N-oxide derivatives) that may skew IC50 values.
- Dose-Response Curves : Triplicate experiments with statistical validation (ANOVA, p < 0.05) reduce false positives .
Advanced: What strategies minimize byproduct formation during reductive amination?
- Controlled Stoichiometry : Limit excess of reducing agents (e.g., NaBH4) to prevent over-reduction.
- Protecting Groups : Temporarily block reactive sites (e.g., Boc for amines) during heterocyclic assembly.
- Temperature Gradients : Stepwise heating (e.g., 0°C → room temp) stabilizes intermediates prone to decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
